1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline
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Overview
Description
Typically, a description of a chemical compound would include its molecular formula, structure, and the types of atoms it contains. It might also include information about the compound’s role or function, if it’s known .
Synthesis Analysis
A synthesis analysis would involve a detailed look at how the compound is made. This could include the starting materials, the reactions used, the conditions under which the reactions occur, and the yield of the final product .Molecular Structure Analysis
This type of analysis would involve examining the compound’s molecular structure. This could include looking at the types and locations of bonds in the molecule, the molecule’s shape, and any interesting features of its structure .Chemical Reactions Analysis
A chemical reactions analysis would involve studying the reactions that the compound can undergo. This could include looking at what reactants are needed, what products are formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
An analysis of a compound’s physical and chemical properties could include its melting point, boiling point, solubility, density, and reactivity. These properties can give important information about how the compound behaves under different conditions .Scientific Research Applications
Antioxidant Activity
The compound’s ability to scavenge free radicals is of great interest. Free radicals play a role in oxidative stress, which contributes to neurodegenerative diseases like Alzheimer’s disease (AD). Researchers have synthesized derivatives of this compound and evaluated their antioxidant properties. Notably, six derivatives demonstrated potent antioxidant activity, comparable to or even surpassing well-known antioxidants such as ascorbic acid, resveratrol, and trolox .
Structure-Activity Relationship (SAR) Studies
By synthesizing additional derivatives and systematically modifying the compound’s structure, researchers can establish SAR relationships. These studies help identify key functional groups responsible for its biological activities, guiding further optimization.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c31-24(29-21-6-7-22-23(17-21)33-15-14-32-22)18-34-26-25(27-10-11-28-26)30-12-8-20(9-13-30)16-19-4-2-1-3-5-19/h1-7,10-11,17,20H,8-9,12-16,18H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWPZAXLEGMOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
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